

Environmental Fate and Persistence of Imazalil: A Technical Guide

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Compound of Interest		
Compound Name:	Imazalil	
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Imazalil is a systemic imidazole fungicide widely utilized for the post-harvest treatment of fruits and vegetables and for seed treatment. Its primary mode of action is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] Understanding the environmental fate and persistence of Imazalil is critical for assessing its potential ecological impact. This guide provides a detailed technical overview of its behavior in soil and aquatic environments, degradation pathways, and bioaccumulation potential, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. **Imazalil** is a slightly yellow to brown solidified oil.[3] Key properties of **Imazalil** are summarized in the table below.



Property	Value	Source
Chemical Name	(RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole	[1]
CAS Number	35554-44-0	[3]
Molecular Weight	297.18 g/mol	[3]
Water Solubility	1400 mg/L at 20°C	[3]
Vapor Pressure	0.0093 mPa at 25°C	[3]
Octanol-Water Partition Coefficient (Log Kow)	3.82	[3]
Dissociation Constant (pKa)	6.53 (weak base)	[4]

Environmental Fate and Persistence

Imazalil's persistence in the environment is moderate to high, varying significantly with the environmental compartment and prevailing conditions. It is relatively immobile in soil and degrades primarily through microbial action and photolysis.

Fate in Soil

Degradation and Persistence: **Imazalil** is considered to be highly persistent in the soil.[3] Its degradation in soil occurs primarily through microbial metabolism under both aerobic and anaerobic conditions, although the rate is generally slow.[5] The field half-life (DT50) is reported to range from 120 to 190 days, with a representative value estimated at 150 days for most soils.[3] However, other studies have reported a wider range of half-lives, from as short as 14 days to over 100 days, depending on soil type, microbial activity, and temperature.[6][7] One study noted DT50 values ranging from 28 to 113 days under field conditions.[1] The primary degradation pathway in soil involves the hydroxylation of the alkyl chain, forming the alcohol metabolite R014821, also known as **imazalil**-M.[1][8]



Parameter	Value (days)	Condition	Source
Soil Field DT50	120 - 190	Field	[3]
Soil Field DT50	28 - 113	Field	[1]
Soil Lab DT50	166	Loam Soil, Aerobic	[4]
Soil Lab DT50	14.15 - 20.81	Various Soils	[6]
Soil Lab DT50	11 - 30.5	Various Conditions (UV, sunlight, dark)	[7]
Soil DT50 (Half-life)	4 - 5 months	Not specified	[9]

Mobility and Adsorption: **Imazalil** exhibits low to slight mobility in soil.[4] It binds strongly to soil particles, which limits its potential for leaching into groundwater.[3] The soil organic carbonwater partitioning coefficient (Koc) values have been measured in the range of 2,081 to 6,918 mL/g, classifying it as having slight to no mobility.[4] An adsorption coefficient (Koc) of 4000 is also reported.[3] This strong adsorption is a key factor in its retention in the upper soil layers.[3]

Parameter	Value (mL/g or L/kg)	Mobility Class	Source
Adsorption Coefficient (Koc)	4000	Low/Slight	[3]
Adsorption Coefficient (Koc)	2081 - 6918	Slight to Immobile	[4]

Fate in Aquatic Systems

Hydrolysis and Photolysis: **Imazalil** is very stable to hydrolysis in aqueous solutions at environmentally relevant pH levels (pH 5, 7, and 9), with a half-life greater than 30 days.[2][4] However, it is susceptible to degradation by photolysis in water. The aqueous photolysis half-life (DT50) is approximately 11-12 days under continuous irradiation simulating sunlight.[1] Another study reported a photodegradation half-life of 36 hours in an aqueous solution.[4] This indicates that sunlight plays a significant role in its dissipation in surface waters. Several



photodegradation products have been identified, with four major ones being R044177, R044179, R055609, and R018238.[1]

Parameter	Value (days)	Condition	Source
Hydrolysis DT50	Stable (>30)	pH 5, 7, 9	[4]
Aqueous Photolysis DT50	11 - 12	Continuous Irradiation	[1]
Aqueous Photolysis DT50	1.5 (36 hours)	Aqueous Solution	[4]

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow) and bioconcentration factor (BCF). A high Log Kow suggests a tendency to partition into fatty tissues.

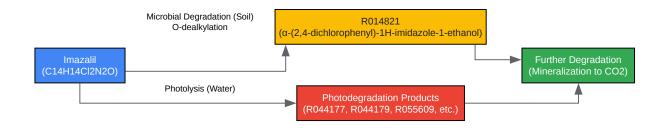
Parameter	Value	Interpretation	Source
Log Kow	3.82	High potential for bioaccumulation	[3]
Bioconcentration Factor (BCF)	170 (estimated)	High potential for bioconcentration	[4]

Imazalil's Log Kow of 3.82 indicates a significant potential for bioaccumulation.[3] An estimated BCF of 170 further suggests that the potential for bioconcentration in aquatic organisms is high. [4] However, studies in rats have shown that **Imazalil** is rapidly absorbed, metabolized, and excreted, with no significant accumulation in fatty tissues observed.[3][9]

Key Degradation Pathways

The degradation of **Imazalil** in the environment proceeds through several transformation products. The primary metabolite in soil is R014821 (α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol), formed via O-dealkylation.[1][9] In aquatic systems, photolysis leads to a different set of degradates.





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Caption: Environmental degradation pathways of **Imazalil** in soil and water.

Experimental Protocols

Standardized guidelines, such as those from the OECD and the U.S. EPA (e.g., OPPTS 835 series), are followed to study the environmental fate of pesticides.[10][11]

Aerobic Soil Metabolism Study (Adapted from OPPTS 835.4100)

This protocol is designed to determine the rate and pathway of aerobic degradation of a test substance in soil.

- Soil Selection and Preparation:
 - Select at least three different soil types with varying textures, organic matter content, and pH.
 - Sieve fresh soil samples (e.g., through a 2 mm mesh) and adjust the moisture content to 40-60% of maximum water holding capacity.
 - Pre-incubate the soils in the dark at a constant temperature (e.g., 20-25°C) for one to two weeks to allow microbial populations to stabilize.
- Test Substance Application:
 - Use a radiolabeled (typically 14C) test substance to facilitate tracking of the parent compound and its metabolites.



 Apply the test substance to the soil samples at a rate equivalent to the maximum recommended field application rate.[10] The application should ensure uniform distribution.

Incubation:

- Incubate the treated soil samples in the dark in flow-through metabolism flasks at a constant temperature (e.g., 20 ± 2°C) for up to 120 days or until a significant portion of the substance has degraded.
- Maintain aerobic conditions by passing a continuous stream of humidified, CO2-free air over the soil.
- Trap volatile organic compounds and 14CO2 using appropriate trapping solutions (e.g., polyurethane foam for organics, ethanolamine/NaOH for CO2).

• Sampling and Analysis:

- Collect triplicate soil samples at periodic intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
- Extract residues from the soil using an appropriate solvent or series of solvents (e.g., acetonitrile, ethyl acetate).[1]
- Quantify the radioactivity in the extracts, trapping solutions, and unextracted soil residues (via combustion analysis) using Liquid Scintillation Counting (LSC).
- Identify and quantify the parent compound and major transformation products in the
 extracts using chromatographic techniques like High-Performance Liquid Chromatography
 (HPLC) with a radioactivity detector, followed by confirmation with Mass Spectrometry
 (MS).[1][12][13]

Data Analysis:

 Calculate the dissipation half-lives (DT50) and degradation half-lives (DegT50) for the parent substance using appropriate kinetic models (e.g., first-order kinetics).



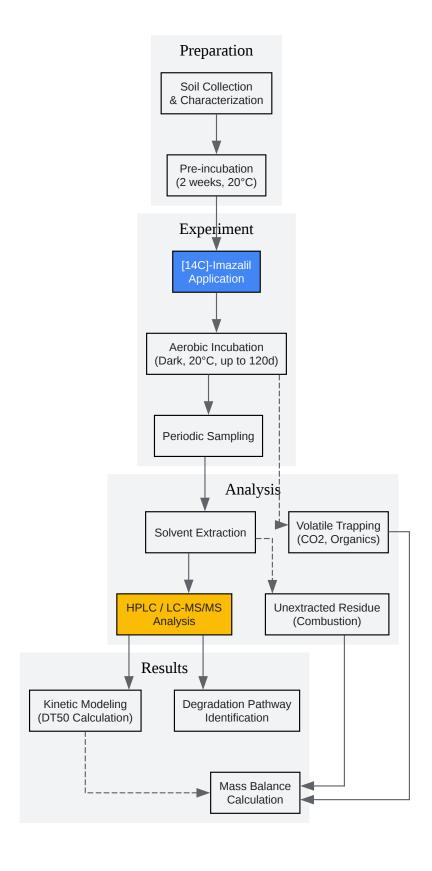
 Construct a degradation pathway and a mass balance to account for the distribution of radioactivity over time.

Analytical Methods for Residue Analysis

The determination of **Imazalil** and its metabolites in environmental samples typically involves solvent extraction, a clean-up step, and instrumental analysis.

- Extraction: Solvents like ethyl acetate, acetonitrile, or heptane:isoamyl alcohol are commonly used.[1][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also utilized for multi-residue analysis in various matrices.[1]
- Clean-up: Liquid-liquid partitioning or solid-phase extraction (SPE) is employed to remove interfering matrix components.[1][13]
- Analysis: Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques, offering high sensitivity and selectivity.[1][12] Typical limits of quantification (LOQ) are around 0.01 mg/kg.[1]





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Caption: Experimental workflow for an aerobic soil metabolism study.



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